molecular formula C4H9NO3 B12318362 L-Alanine, N-methoxy-(9CI)

L-Alanine, N-methoxy-(9CI)

Cat. No.: B12318362
M. Wt: 119.12 g/mol
InChI Key: RBGBQMOBKHHECH-UHFFFAOYSA-N
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Description

L-Alanine, N-methoxy-(9CI) is a modified amino acid derivative where the amino group of L-alanine is substituted with a methoxy group. These derivatives are significant in pharmaceutical and organic chemistry due to their roles in enzyme interactions, antifungal activity, and peptide synthesis .

Properties

IUPAC Name

2-(methoxyamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-3(4(6)7)5-8-2/h3,5H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGBQMOBKHHECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, N-methoxy-(9CI) typically involves the reaction of L-alanine with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methoxy group on the nitrogen atom .

Industrial Production Methods

Industrial production of L-Alanine, N-methoxy-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, N-methoxy-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

L-Alanine, N-methoxy-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine, N-methoxy-(9CI) involves its interaction with various molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares L-Alanine, N-methoxy-(9CI) with key analogues based on substituents, molecular properties, and applications derived from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituent Applications/Findings Reference
L-Alanine, N-methoxy-(9CI) (hypothetical) C₄H₉NO₃ 119.12 (calculated) Methoxy (-OCH₃) on amino group Inferred: Potential enzyme interaction due to methoxy’s electronic effects. N/A
Z-Ala-Ala-OH C₁₄H₁₈N₂O₅ 294.30 Benzyloxycarbonyl (Z) group Peptide synthesis; intermediate in bioactive molecule preparation.
L-Alanine, N-[(phenylmethoxy)carbonyl]-L-alanyl-, ethyl ester C₁₆H₂₂N₂O₅ 322.36 Phenylmethoxycarbonyl (Cbz) group Used in peptide coupling; enhances solubility in organic solvents.
L-Alanine, N-(2-hydroxyethyl)-, methyl ester C₆H₁₃NO₃ 147.17 Hydroxyethyl (-CH₂CH₂OH) group Inferred: Improved hydrophilicity for drug delivery systems.
N-(2,6-Dimethylphenyl)-N-methoxy-Alanine methyl ester C₁₃H₁₉NO₃ 237.33 Methoxy and dimethylphenyl groups Moderate toxicity (LD₅₀: 566 mg/kg in rats); reproductive effects observed in studies.
L-Alanine derivatives (6.17, 6.20) Not specified Not specified Methoxycarbonyl fragment Antifungal activity against Fusarium oxysporum; enhanced enzyme interaction in fungi.

Q & A

Basic: What are the recommended protocols for synthesizing L-Alanine, N-methoxy-(9CI) derivatives, and how can purity be ensured?

Answer:
Synthesis of L-Alanine derivatives often involves protecting-group strategies. For example, Fmoc (9-fluorenylmethoxycarbonyl) protection is widely used for amino acid modifications, as seen in N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine derivatives . Key steps include:

  • Activation : Use carbodiimide coupling agents (e.g., DCC or EDC) to activate carboxyl groups.
  • Protection : Introduce the methoxy group via alkylation or esterification under anhydrous conditions.
  • Purification : Employ reverse-phase HPLC or column chromatography (silica gel, gradient elution) to isolate the product. Validate purity via NMR (absence of residual solvent peaks) and mass spectrometry (exact mass confirmation).

Basic: Which spectroscopic techniques are most effective for characterizing L-Alanine derivatives, and what key peaks should researchers look for?

Answer:

  • FTIR Spectroscopy : Identify the N-methoxy group via C-O-C stretching vibrations (~1100–1250 cm⁻¹) and confirm amide bonds (N-H bending at ~1550 cm⁻¹, C=O stretch at ~1650 cm⁻¹) .
  • NMR : In 1H^1\text{H}-NMR, the methoxy proton appears as a singlet at ~3.3–3.7 ppm. Chiral centers in L-Alanine derivatives produce distinct splitting patterns (e.g., α-proton at ~3.8–4.2 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, critical for verifying structural stability .

Advanced: How does computational modeling (e.g., DFT) aid in understanding the structural stability of L-Alanine derivatives when used as capping agents?

Answer:
Density Functional Theory (DFT) can predict coordination modes and bond strengths. For instance, studies on L-Alanine-capped ZnO nanorods revealed two equally strong Zn–O coordinate bonds, stabilizing the structure . Researchers should:

  • Optimize geometries using B3LYP/6-31G(d) basis sets.
  • Calculate binding energies to assess ligand stability.
  • Compare simulated IR spectra with experimental data to validate coordination modes .

Advanced: What strategies can resolve contradictions in spectroscopic data when analyzing novel L-Alanine derivatives?

Answer:
Contradictions in IR or NMR data often arise from impurities or polymorphic forms. To mitigate:

  • Cross-Validation : Use complementary techniques (e.g., Raman spectroscopy for crystal lattice vibrations and solid-state NMR for polymorph differentiation) .
  • Dynamic Light Scattering (DLS) : Check for aggregation in solution-phase studies.
  • Reference Standards : Compare with published spectra of structurally analogous compounds (e.g., N-2-pyridinyl-L-Alanine derivatives) .

Advanced: How do electron-releasing groups in L-Alanine derivatives influence material properties in semiconductor applications?

Answer:
Electron-releasing groups (e.g., methoxy) enhance electron density on the ligand, improving charge transfer in semiconductor composites. For example:

  • In ZnO/CuI heterojunctions, L-Alanine capping increased carrier concentration by two orders of magnitude due to electron donation from the amino and methoxy groups .
  • Experimental Design : Measure carrier density via Hall effect analysis and correlate with DFT-predicted electron density maps.

Advanced: What mechanistic insights explain the role of L-Alanine derivatives in modulating metabolic pathways?

Answer:
L-Alanine derivatives can act as substrates or inhibitors in enzymatic processes. For instance:

  • Exogenous D-β-hydroxybutyrate lowers blood glucose by competing with L-Alanine for gluconeogenic pathways .
  • Methodology : Use isotopic tracing (e.g., 13C ^{13}\text{C}-labeled L-Alanine) to track metabolic flux in vitro. Pair with LC-MS to quantify intermediate metabolites.

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